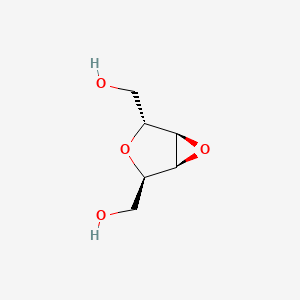

1,2,3,5,6,7-Hexahydro-s-indacene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hexaaryl-s-indacene derivatives, including 1,2,3,5,6,7-Hexahydro-s-indacene, involves a concise and modular method that allows for the introduction of electron-donating or -accepting groups at specific positions. This approach leads to derivatives with different symmetric substitution patterns and enables modulation of their molecular structures and orbital levels, thereby affecting their electronic properties and antiaromaticity (Jhang et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,2,3,5,6,7-Hexahydro-s-indacene derivatives has been explored through theoretical calculations and X-ray structure analyses. These studies reveal significant bond length alternation influenced by the substituents' electronic properties, indicating the presence of weak antiaromaticity. The structure of specific derivatives, like the 2,6-diisocyano derivative, has been detailed, providing insights into the distortion and hydrogen-bonding interactions stabilizing the molecular packing (Kumaradhas et al., 2008).

Chemical Reactions and Properties

Hexahydro-s-indacene derivatives undergo various chemical reactions, including regioselective and stereoselective silylations, which have been meticulously analyzed to understand their reaction mechanisms. These reactions not only demonstrate the derivatives' reactivity but also their potential for further functionalization and application in organometallic chemistry (Dahrouch et al., 2007).

Physical Properties Analysis

The physical properties of hexahydro-s-indacene derivatives, such as fluorescence and carrier mobility in organic field-effect transistors (OFETs), have been investigated. These studies reveal the potential of these compounds in optoelectronic applications, attributed to their modulated energy levels and weak antiaromaticity, which affect their electronic and optical properties (Jhang et al., 2023).

Chemical Properties Analysis

The chemical properties of hexahydro-s-indacene derivatives are closely related to their molecular structure and synthesis. The introduction of different substituents through the modular synthetic approach impacts their electronic properties, antiaromaticity, and reactivity. These properties are crucial for their applications in materials science, demonstrating their versatility and potential in developing new materials and devices (Jhang et al., 2023).

Applications De Recherche Scientifique

-

Pharmaceutical Research

- The compound has been mentioned in a patent related to the preparation of 1-ethyl-N- ((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)piperidine-4-sulfonamide and salts thereof . These compounds are used for the treatment and prevention of medical disorders and diseases, most especially by NLRP3 inhibition .

-

Organic Synthesis

-

Material Science

-

Chemical Synthesis

-

Preparation of Sulfonamides

-

Preparation of Indanones

Safety And Hazards

1,2,3,5,6,7-Hexahydro-s-indacene is generally considered low in toxicity . However, as with any chemical, proper handling and precautions are essential. It is advisable to consult safety data sheets (SDS) for specific safety guidelines.

Orientations Futures

Future research on 1,2,3,5,6,7-Hexahydro-s-indacene could focus on:

- Functionalization : Exploring new derivatives with modified functional groups.

- Applications : Investigating potential applications in materials science, catalysis, or drug development.

Feel free to ask if you have any further questions!

Propriétés

IUPAC Name |

1,2,3,5,6,7-hexahydro-s-indacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(CCC3)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197806 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,5,6,7-Hexahydro-s-indacene | |

CAS RN |

495-52-3 | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

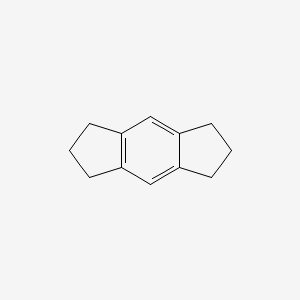

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)

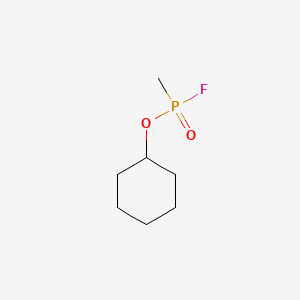

![[(2R,3S)-3-[(2S,3R)-3-(methylsulfonyloxymethyl)oxiran-2-yl]oxiran-2-yl]methyl methanesulfonate](/img/structure/B1206278.png)

![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)